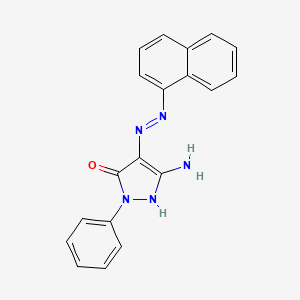

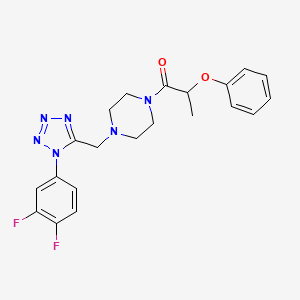

![molecular formula C21H14N4O B2750743 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 476634-04-5](/img/structure/B2750743.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide, also known as NBCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBCB is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Aromatase Inhibitor for Cancer Treatment

This compound has been studied as a potential aromatase inhibitor for the treatment of cancer . Aromatase is a catalytic enzyme involved in the biosynthesis of estrogen from androgen. It catalyzes the last rate-limiting/crucial critical step in estrogen biosynthesis . Researchers are working on developing a small physiologically active molecule with fewer side effects and improved tolerance .

In vitro Cell Line Studies

In vitro cell line studies have been conducted on some N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives . The cytotoxic activity of the compounds was evaluated by colorimetric MTT assay on various cell lines including MDA-MB-231 (breast adenocarcinoma), MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma) NCI-H23 (Lung carcinoma) and A-498 (Renal carcinoma) cell line .

Elastase Inhibition

The compound has been investigated for its potential in elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Inhibition of elastase can be beneficial in conditions where excessive breakdown of elastin is detrimental, such as in chronic obstructive pulmonary disease (COPD) and emphysema .

Antioxidant Potential

The compound has been studied for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

DNA Binding Potentials

The compound has been investigated for its DNA binding potentials . This could have implications in the field of gene therapy, where compounds that can bind to DNA are used to deliver therapeutic genes to cells .

Broad Spectrum Anticancer Agents

The compound has been designed and studied as a potential broad-spectrum anticancer agent . It has shown promising activity with GI 50 values against various cell lines .

Mecanismo De Acción

Target of Action

Compounds containing the benzimidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

Benzimidazole derivatives have been reported to interact with various enzymes and proteins due to their structural similarity to naturally occurring nucleotides . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

These could include pathways related to the synthesis of DNA and RNA, cell division, and various metabolic processes .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Based on the known activities of benzimidazole derivatives, the compound could potentially inhibit the growth of certain bacteria, fungi, and tumor cells, among other effects .

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O/c22-13-14-5-7-16(8-6-14)21(26)23-17-11-9-15(10-12-17)20-24-18-3-1-2-4-19(18)25-20/h1-12H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERQWKCZQNZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-methyloxiran-2-yl]methanol](/img/structure/B2750663.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2750667.png)

![2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2750668.png)

![methyl 4-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2750670.png)

![8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2750672.png)

![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)